3-((2-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole
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Description
3-((2-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C17H20FN5O2S and its molecular weight is 377.44. The purity is usually 95%.
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Biological Activity
3-((2-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the compound's biological activity, including its antimicrobial properties and other relevant pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is C17H20FN5O2S with a molecular weight of 377.44 g/mol. The structure features a triazole ring, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C17H20FN5O2S |
Molecular Weight | 377.44 g/mol |
IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various triazole compounds against fungal pathogens, suggesting that derivatives similar to the compound may also possess similar activities .
Case Studies
- Study on Triazole Derivatives : A study focused on the biological activity of various triazole derivatives revealed that compounds with similar structural features demonstrated potent antifungal and antibacterial activities. The study emphasized the role of the thioether group in enhancing bioactivity against specific pathogens .
- Pharmacokinetic Studies : Another investigation into a mixture of triazole derivatives showed promising pharmacokinetic parameters and bioavailability, indicating their potential for therapeutic applications in treating infections caused by resistant strains .
The mechanism by which triazole compounds exert their biological effects often involves the inhibition of key enzymes in fungal cell wall synthesis. This action disrupts cell wall integrity, leading to cell death. The presence of fluorinated aromatic groups in the structure may enhance lipophilicity and improve membrane penetration, thus increasing efficacy against microbial targets.
Research Findings
Recent findings suggest that modifications to the triazole core can lead to enhanced biological activity. For instance, the introduction of various substituents on the benzyl and pyrazolyl moieties has been shown to influence both potency and selectivity towards different microbial strains .
Properties
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]-4-(2-methoxyethyl)-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O2S/c1-22-10-13(16(21-22)25-3)15-19-20-17(23(15)8-9-24-2)26-11-12-6-4-5-7-14(12)18/h4-7,10H,8-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GETQLZAKAYBPPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C2=NN=C(N2CCOC)SCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.